![molecular formula C7H8ClNO2S B1319595 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride CAS No. 252670-82-9](/img/structure/B1319595.png)
2-(Pyridin-4-yl)ethane-1-sulfonyl chloride
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Overview
Description
“2-(Pyridin-4-yl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-(Pyridin-4-yl)ethane-1-sulfonyl chloride” is 1S/C7H8ClNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)ethane-1-sulfonyl chloride” is a powder . It has a molecular weight of 205.66 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.Scientific Research Applications
DNA Photo-cleavage Agents
Sulfonyloxyl radicals generated from p-pyridine sulfonyl ethanone oxime derivatives, related to 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride, are found to be effective DNA photo-cleavage agents. These compounds exhibit significant DNA cleaving ability and interact with DNA probably through non-classical intercalation, suggesting potential biotechnological and medical applications (Andreou et al., 2016).
Ruthenium-Catalyzed Remote Sulfonylation
A ruthenium-catalyzed sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides, including derivatives of 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride, is described. The process involves C-H bond activation and highlights the potential for novel sulfonylation methodologies in organic synthesis (Ramesh & Jeganmohan, 2017).
Catalysis in Organic Synthesis
Novel ionic liquids like sulfonic acid functionalized pyridinium chloride have been synthesized and characterized, demonstrating their efficiency as catalysts in organic synthesis. This includes applications in the solvent-free synthesis of complex organic compounds, showing the versatility of derivatives of 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride in catalysis (Moosavi-Zare et al., 2013).
Material Science Applications
Research into novel fluorinated polyamides containing pyridine and sulfone moieties, synthesized using derivatives of 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride, has shown promising results. These polyamides demonstrate excellent solubility, high thermal stability, and potential for use in high-performance materials (Liu et al., 2013).
Transition-Metal-Free Amination
The transition-metal-free amination of pyridine-2-sulfonyl chloride and related N-heterocycles using magnesium amides, derived from compounds like 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride, showcases an innovative approach in organic synthesis. This method allows for the creation of a range of functionalized pyridines, highlighting the compound's utility in complex chemical transformations (Balkenhohl et al., 2017).
Safety and Hazards
“2-(Pyridin-4-yl)ethane-1-sulfonyl chloride” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The compound has the hazard statement H314, meaning it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
2-pyridin-4-ylethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRBCKHWPNHMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595442 |
Source
|
Record name | 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)ethane-1-sulfonyl chloride | |
CAS RN |
252670-82-9 |
Source
|
Record name | 4-Pyridineethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252670-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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